molecular formula C4H8BNO2 B13414590 (4,5-Dihydro-1H-pyrrol-3-yl)boronic acid

(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid

Cat. No.: B13414590
M. Wt: 112.93 g/mol
InChI Key: BKJHFPPUPHTSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-1H-pyrrol-3-yl)boronic acid typically involves the borylation of pyrrole derivatives. One common method is the hydroboration of pyrrole with borane reagents, followed by oxidation to yield the boronic acid . Another approach involves the use of pinacol boronic esters, which are stable intermediates that can be converted to the desired boronic acid under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as the hydroboration-oxidation sequence. This method is favored for its efficiency and the high yield of the desired product. The use of pinacol boronic esters is also common in industrial settings due to their stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, ketones, hydrocarbons, and various substituted pyrrole derivatives .

Scientific Research Applications

(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4,5-Dihydro-1H-pyrrol-3-yl)boronic acid exerts its effects involves the formation of boron-carbon bonds, which are crucial in cross-coupling reactions. The boronic acid group acts as a nucleophile, participating in transmetalation with palladium catalysts to form new carbon-carbon bonds . This mechanism is central to its role in Suzuki-Miyaura coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid is unique due to its specific structure, which combines the reactivity of boronic acids with the stability of the pyrrole ring. This combination makes it particularly valuable in cross-coupling reactions and other synthetic applications .

Biological Activity

(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by the presence of a pyrrole ring and a boronic acid functional group, has been investigated for various biological applications, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

The chemical formula of this compound is C4H8BNO2\text{C}_4\text{H}_8\text{BNO}_2. The compound features a five-membered nitrogen-containing ring that contributes to its reactivity and interaction with biological targets. The boronic acid group enhances its ability to form reversible covalent bonds with biomolecules, making it a valuable candidate for therapeutic applications.

Antitumor Properties

Research indicates that this compound exhibits potential antitumor effects . Studies have shown that derivatives of boronic acids can inhibit the growth of various cancer cell lines. For example, certain compounds containing the boronic acid moiety have demonstrated potent in vitro anticancer activity against renal cancer and leukemia cells, leading to cell cycle arrest and DNA damage induction through mechanisms such as upregulation of p-H2AX and suppression of oncogenic pathways like cyclin D/Rb .

Enzyme Inhibition

The compound's ability to interact with enzymes is another area of interest. Boronic acids are known to inhibit serine and cysteine proteases by forming stable complexes with the active site residues. For instance, this compound has been studied for its effects on enzymes involved in metabolic pathways, potentially serving as a lead compound for developing enzyme inhibitors .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various boronic acid derivatives on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 1 µM, suggesting their potential as therapeutic agents in cancer treatment .
  • Mechanistic Insights : Another investigation into the mechanism of action revealed that treatment with specific boronic acid derivatives led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to apoptosis. This finding highlights the dual role of these compounds in both direct cytotoxic effects and modulation of cellular stress responses .

Comparative Analysis

CompoundAntitumor ActivityEnzyme InhibitionMechanism of Action
This compoundHighModerateInduces DNA damage; cell cycle arrest
Other Boronic Acid DerivativesVariableHighProtease inhibition; ROS generation

Properties

Molecular Formula

C4H8BNO2

Molecular Weight

112.93 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrol-4-ylboronic acid

InChI

InChI=1S/C4H8BNO2/c7-5(8)4-1-2-6-3-4/h3,6-8H,1-2H2

InChI Key

BKJHFPPUPHTSGH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CNCC1)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.